![molecular formula C14H10Cl2O2 B6403715 2-Chloro-4-(4-chloro-3-methylphenyl)benzoic acid, 95% CAS No. 1261932-43-7](/img/structure/B6403715.png)
2-Chloro-4-(4-chloro-3-methylphenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-4-(4-chloro-3-methylphenyl)benzoic acid, 95% (2C4C3MB) is a widely used organic compound with a variety of applications in scientific research and industry. Its properties make it an ideal reagent for a variety of chemical reactions and its uses span from organic synthesis to pharmaceuticals.
Mechanism of Action
2-Chloro-4-(4-chloro-3-methylphenyl)benzoic acid, 95% is an organic compound that acts as an acid in aqueous solution. It is an electrophile, meaning that it is attracted to electron-rich sites and can react with nucleophiles (electron-rich molecules) to form covalent bonds. This reaction is known as an electrophilic aromatic substitution.
Biochemical and Physiological Effects
2-Chloro-4-(4-chloro-3-methylphenyl)benzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, it can be used as a reagent in the synthesis of various drugs and compounds, which may have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-4-(4-chloro-3-methylphenyl)benzoic acid, 95% in laboratory experiments is its high purity (95%). This makes it ideal for use in organic synthesis and other laboratory experiments, as it can be used in the synthesis of a variety of compounds with high yields. However, it should be noted that 2-Chloro-4-(4-chloro-3-methylphenyl)benzoic acid, 95% is a corrosive reagent, and should be handled with care.
Future Directions
The potential future directions for 2-Chloro-4-(4-chloro-3-methylphenyl)benzoic acid, 95% include its use in the development of new pharmaceuticals, polymers, and other organic compounds. It could also be used as a reagent in the synthesis of new materials, such as nanomaterials and conductive polymers. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new analytical techniques, such as gas chromatography and mass spectrometry.
Synthesis Methods
2-Chloro-4-(4-chloro-3-methylphenyl)benzoic acid, 95% is synthesized via a three-step process. In the first step, 4-chloro-3-methylphenol is reacted with chloroacetic acid in the presence of anhydrous sodium sulfate to form 2-chloro-4-(4-chloro-3-methylphenyl)benzoic acid. In the second step, the acid is then reacted with potassium hydroxide to form 2-chloro-4-(4-chloro-3-methylphenyl)benzoic acid potassium salt. Finally, the potassium salt is treated with sulfuric acid to form 2-Chloro-4-(4-chloro-3-methylphenyl)benzoic acid, 95%, 95%.
Scientific Research Applications
2-Chloro-4-(4-chloro-3-methylphenyl)benzoic acid, 95% is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, it is used as a reagent for the synthesis of various organic compounds, such as polymers and pharmaceuticals. In pharmaceuticals, it is used in the synthesis of various drugs, such as anti-inflammatories and antibiotics. In materials science, it is used to synthesize polymers, such as polyurethanes, polyesters, and polycarbonates.
properties
IUPAC Name |
2-chloro-4-(4-chloro-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-6-9(3-5-12(8)15)10-2-4-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMLQEDTUIQJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690403 |
Source
|
Record name | 3,4'-Dichloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-43-7 |
Source
|
Record name | 3,4'-Dichloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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